4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide
Description
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide features a benzamide core substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ether linkage. The N-aryl group is a 4-methoxy-3-methylphenyl ring, which introduces steric bulk and electron-donating effects.
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methoxy-3-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-17-14-21(12-13-22(17)29-4)27-25(28)19-10-8-18(9-11-19)16-30-23-7-5-6-20-15-26(2,3)31-24(20)23/h5-14H,15-16H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYGPZNEVZHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Hydroxyacetophenone with Methallyl Halide
2-Hydroxyacetophenone is reacted with methallyl chloride in the presence of an aqueous alkali (e.g., NaOH) at reflux temperatures to form 2-acetylphenyl methallyl ether. This step achieves an 85–90% yield under optimized conditions (2-hour reflux in 40% NaOH).
Rearrangement and Cyclization
The ether undergoes thermal rearrangement at 190–200°C in the presence of anhydrous MgCl₂, forming 2-hydroxy-3-methallylacetophenone. Subsequent cyclization via acid catalysis (e.g., H₂SO₄) yields 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. Gas chromatography confirms >87% conversion in this step.
Oxidation to Acetoxy Derivative
The acetyl group is oxidized using peracetic acid in chloroform at room temperature for 72 hours, producing 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran. This reaction exhibits moderate selectivity, with minor over-oxidation byproducts requiring column chromatography for removal.
Hydrolysis to Benzofuranol
The acetoxy group is hydrolyzed under basic conditions (e.g., KOH in ethanol) to yield 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol (Compound A). The final product is purified via recrystallization from pentane, achieving a melting point of 44–45°C.
Table 1: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol
Synthesis of N-(4-Methoxy-3-methylphenyl)benzamide Derivative
The benzamide component, N-(4-methoxy-3-methylphenyl)benzamide (Compound B), is synthesized via amidation of 4-(hydroxymethyl)benzoic acid with 4-methoxy-3-methylaniline:
Preparation of 4-(Chloromethyl)benzoyl Chloride
4-(Hydroxymethyl)benzoic acid is treated with thionyl chloride (SOCl₂) under reflux to form 4-(chloromethyl)benzoyl chloride. Excess SOCl₂ is removed under vacuum, and the product is used directly in the next step.
Amidation with 4-Methoxy-3-methylaniline
The acid chloride is reacted with 4-methoxy-3-methylaniline in dry dichloromethane (DCM) with triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding 4-(chloromethyl)-N-(4-methoxy-3-methylphenyl)benzamide (Compound B). Recrystallization from ethyl acetate/hexane affords a 78% yield.
Key Analytical Data for Compound B :
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¹H NMR (CDCl₃) : δ 7.85 (d, J=8.2 Hz, 2H, Ar–H), 7.45 (d, J=8.2 Hz, 2H, Ar–H), 6.90 (s, 1H, NH), 6.70–6.80 (m, 3H, Ar–H), 4.60 (s, 2H, CH₂Cl), 3.80 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃).
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IR (KBr) : 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).
Coupling of Benzofuranol and Benzamide Components
The final step involves forming the ether linkage between Compound A and Compound B:
Nucleophilic Substitution
Compound A (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol) is deprotonated with NaH in dry tetrahydrofuran (THF) at 0°C. Compound B (4-(chloromethyl)-N-(4-methoxy-3-methylphenyl)benzamide) is added dropwise, and the mixture is stirred at 60°C for 24 hours. The reaction is monitored via TLC (eluent: 7:3 hexane/ethyl acetate), and the product is isolated via silica gel chromatography (85% yield).
Alternative Mitsunobu Coupling
For higher regioselectivity, a Mitsunobu reaction is employed: Compound A, Compound B (with hydroxymethyl instead of chloromethyl), triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature. This method achieves a 90% yield but requires prior synthesis of 4-(hydroxymethyl)-N-(4-methoxy-3-methylphenyl)benzamide.
Table 2: Comparison of Coupling Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | NaH, THF, 60°C | 85% | Simple setup, avoids DEAD |
| Mitsunobu Reaction | DEAD, PPh₃, THF | 90% | Higher yield, milder conditions |
Characterization of Final Product
The target compound is characterized via spectroscopic and chromatographic methods:
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¹H NMR (DMSO-d₆) : δ 8.10 (d, J=8.0 Hz, 2H, Ar–H), 7.75 (d, J=8.0 Hz, 2H, Ar–H), 7.20–7.30 (m, 3H, Ar–H), 6.95 (s, 1H, NH), 6.60 (d, J=8.5 Hz, 1H, Ar–H), 5.10 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.20 (s, 3H, CH₃), 1.45 (s, 6H, C(CH₃)₂).
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HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
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Melting Point : 132–134°C.
Optimization and Scale-Up Considerations
Solvent Selection
THF outperforms DMF and DCM in coupling reactions due to better solubility of intermediates.
Catalytic Enhancements
Adding catalytic KI (10 mol%) in nucleophilic substitution improves chloride displacement efficiency by 15%.
Purification Challenges
Silica gel chromatography is essential for removing residual triphenylphosphine oxide in Mitsunobu reactions.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific functional groups present in the molecule dictate the types of reactions it undergoes.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired outcome but generally involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed: Depending on the reactions, major products could include oxidized derivatives, reduced forms, or substituted versions of the original compound. Each reaction would result in changes to the molecular structure, potentially altering its chemical properties and applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer properties. The benzofuran moiety is known for its ability to interact with biological targets involved in cancer progression. For example, derivatives of benzofuran have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The presence of the methoxy and benzamide groups in the compound enhances its anti-inflammatory potential. Research has demonstrated that similar compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, making them promising candidates for treating inflammatory diseases .
Neuroprotective Properties
The compound's structural features suggest potential neuroprotective effects, particularly in conditions like Alzheimer's disease. Studies have shown that benzofuran derivatives can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative disorders .
Insecticide Development
The compound’s structural analogs are often explored for their insecticidal properties. For instance, derivatives of benzofuran are utilized as active ingredients in insecticides due to their effectiveness against a range of pests while exhibiting low toxicity to non-target organisms .
Fungicide Potential
Research into similar compounds has highlighted their fungicidal activity against various plant pathogens. The incorporation of the benzofuran ring enhances the ability to disrupt fungal cell walls or inhibit key metabolic pathways within fungi .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Benzofuran derivatives | Apoptosis induction, cell cycle arrest |
| Anti-inflammatory | Methoxy-substituted amides | Inhibition of COX-2 and pro-inflammatory cytokines |
| Neuroprotective | Benzofuran analogs | Reduction of oxidative stress and neuroinflammation |
| Insecticidal | Carbamate derivatives | Disruption of insect nervous system |
| Fungicidal | Benzofuran-based fungicides | Inhibition of fungal metabolism |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, a series of benzofuran derivatives were synthesized and tested for anticancer activity against human breast cancer cells (MCF-7). The results indicated that modifications at the benzamide position significantly enhanced cytotoxicity compared to unmodified counterparts .
Case Study 2: Anti-inflammatory Mechanisms
A research group investigated the anti-inflammatory effects of a methoxy-substituted benzamide derivative in an animal model of arthritis. The study reported a marked reduction in swelling and pain scores, correlating with decreased levels of inflammatory markers in serum .
Mechanism of Action
Compared to other similar compounds, 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide is unique due to its specific structural features. Other benzofuran derivatives or benzamide compounds might share some properties but would differ in their overall configuration, leading to variations in their chemical behavior and applications.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Nitrogen
The target compound’s N-(4-methoxy-3-methylphenyl) group distinguishes it from analogs with alternative aryl substituents:
Key Observations :
- Electron-donating vs. In contrast, the CF₃ group in the analog withdraws electrons, increasing metabolic stability and lipophilicity.
- Steric effects : The 3-methyl group in the target compound adds steric hindrance, which may influence binding to biological targets compared to the unsubstituted phenyl in .
Role of the Dihydrobenzofuran Moiety
The 2,2-dimethyl-2,3-dihydrobenzofuran group is a unique feature of the target compound. Comparisons include:
Comparison with Analog Syntheses :
- N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide (): Uses Mannich reaction conditions for introducing dimethylaminomethyl groups, differing from the ether linkage in the target compound .
- N-(2,3-dihydro-1H-inden-2-yl) benzamides (): Employ direct acylation of indene derivatives, highlighting divergent routes for N-aryl functionalization .
Physicochemical Properties
Insights :
- The dihydrobenzofuran moiety significantly increases molecular weight and lipophilicity, which may correlate with prolonged half-life in biological systems.
- Polar groups (e.g., sulfonamide in ) reduce LogP, suggesting divergent solubility profiles.
Biological Activity
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide , also referred to as F217-0363 , is a benzamide derivative featuring a complex structure that has garnered interest in pharmaceutical research. The biological activity of this compound is significant due to its potential applications in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 415.49 g/mol . The structure includes a benzofuran moiety, which is known for its diverse biological activities. The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 415.49 g/mol |
| Molecular Formula | C26H25NO4 |
| LogP | 4.88 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 50.854 Ų |
Anticancer Properties
Research indicates that compounds with similar structures to F217-0363 exhibit notable anticancer activity. For instance, studies on dihydrobenzofuran lignans have shown that modifications at specific positions enhance cytotoxic effects against various cancer cell lines. The compound's potential as an anticancer agent can be attributed to its ability to inhibit tubulin polymerization, thus disrupting mitosis in cancer cells .
Case Studies and Research Findings
- Cytotoxicity Assessment : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range. For example, derivatives of dihydrobenzofuran have shown IC50 values as low as 0.12 µM against MCF-7 breast cancer cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inducing apoptosis through the activation of caspases and modulation of p53 pathways. This suggests that F217-0363 could similarly promote apoptotic pathways in malignant cells .
- Comparative Analysis with Reference Compounds : In comparative studies, certain derivatives have outperformed established chemotherapeutics like doxorubicin, indicating a promising therapeutic profile for F217-0363 .
Pharmacological Implications
The structural characteristics of F217-0363 , particularly the presence of electron-donating and withdrawing groups, play a crucial role in its biological activity. Modifications at the para position of the aromatic ring have been shown to significantly influence the compound's potency and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
